1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 1,3-oxazole ring substituted with a 4-chlorobenzenesulfonyl group and a phenyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the aromatic systems (phenyl, oxazole) contribute to rigidity and lipophilicity.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c22-16-6-8-17(9-7-16)30(27,28)20-21(25-12-10-14(11-13-25)18(23)26)29-19(24-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H2,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBANWQNFWTTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often involving the use of recyclable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, research by Aziz-ur-Rehman et al. demonstrated that synthesized propanamide derivatives bearing similar structures showed promising anticancer activity with IC50 values indicating strong efficacy against various cancer cell lines .
Case Study: Synthesis and Evaluation
In a study published in the Tropical Journal of Pharmaceutical Research, compounds related to piperidine were synthesized and evaluated for their anticancer potential. The results showed that several derivatives had low IC50 values, indicating their effectiveness as anticancer agents compared to doxorubicin, a standard chemotherapy drug .
Antimicrobial Applications
The antimicrobial activity of compounds similar to 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide has also been explored. A study published in MDPI highlighted the synthesis of oxazole derivatives that exhibited antimicrobial properties against various bacterial strains . The compound's structure suggests it may interact effectively with bacterial targets.
Antimicrobial Efficacy Table
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters with analogs:
Key Observations :
- Electronic Effects : Sulfonyl and trifluoromethyl groups (in and ) introduce strong electron-withdrawing effects, which may influence binding interactions in biological targets.
- Molecular Weight : The target compound (~500 g/mol) exceeds typical drug-like thresholds (≤500 g/mol), suggesting challenges in bioavailability.
Biological Activity
1-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. The structure features a piperidine ring, an oxazole moiety, and a chlorobenzenesulfonyl group, which may contribute to its pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its analgesic effects.
The molecular formula of the compound is with a molecular weight of approximately 374.8 g/mol. Its IUPAC name is 4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-phenyl-1,3-oxazol-5-amine, indicating the presence of functional groups that can interact with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing the oxazole ring exhibit antimicrobial properties. For instance, a related compound showed activity against Gram-positive bacteria and Candida albicans, suggesting that the oxazole moiety plays a crucial role in antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research. A study reported that similar sulfonamide derivatives inhibited β-catenin-dependent transcription and significantly reduced the proliferation of colorectal cancer cell lines (SW480 and HCT116), with IC50 values as low as 0.12 µM . This suggests that the compound may interfere with Wnt signaling pathways critical for cancer cell growth.
Table 2: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SW480 | 2 |
| Compound B | HCT116 | 0.12 |
Analgesic Activity
The analgesic potential of compounds related to this structure has been evaluated through various pharmacological tests. For example, studies involving similar oxazolones indicated significant analgesic effects in writhing and hot plate tests in mice, providing evidence for their utility in pain management .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent investigation into the antimicrobial properties of a related oxazole derivative demonstrated effective inhibition against several bacterial strains. The study utilized both in vitro assays and molecular docking studies to elucidate the mechanism of action, indicating strong binding affinities to bacterial enzymes involved in cell wall synthesis. -
Case Study on Anticancer Properties :
In vivo studies using xenograft models showed that compounds similar to this compound significantly reduced tumor size and improved survival rates compared to control groups. These findings underscore the therapeutic potential of this class of compounds in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
